2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
Description
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is an organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a 3-methylpyridin-2-yloxy group
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-3-2-6-19-16(13)21-12-14-4-9-20(10-5-14)15-11-17-7-8-18-15/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBABTAWRVJCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction where a suitable halide reacts with piperidine under basic conditions.
Attachment of the Pyridine Moiety: The 3-methylpyridin-2-yloxy group is introduced via an etherification reaction. This involves the reaction of 3-methylpyridin-2-ol with a suitable leaving group attached to the piperidine intermediate.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include 3-methylpyridine-2-carboxylic acid.
Reduction: Products include dihydropyrazine derivatives.
Substitution: Products vary depending on the nucleophile used, leading to various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating binding sites on proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(3-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
- 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline
Uniqueness
Compared to similar compounds, 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine, a complex heterocyclic compound, has gained attention in pharmacological research due to its unique structural features and potential biological activities. This compound includes a pyrazine ring, a piperidine moiety, and a 3-methylpyridine substituent, which may enhance its selectivity and potency against various biological targets.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 258.32 g/mol |
| Key Functional Groups | Pyrazine ring, piperidine, and ether linkages |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related pyrazine derivatives possess significant antimicrobial properties, suggesting potential applications in treating infections .
- Antitumor Activity : Pyrazole derivatives are known for their anticancer effects, particularly against specific cancer cell lines such as breast cancer .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing pathways related to disease mechanisms .
The mechanism of action for this compound primarily involves interactions with biological targets such as enzymes and receptors. The presence of the piperidine and pyridine moieties enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Binding studies suggest that the compound may interfere with nucleic acid functions or enzyme activities, contributing to its therapeutic effects .
Case Study 1: Antitumor Activity
A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and were effective in combination with doxorubicin, enhancing treatment efficacy in resistant cancer subtypes .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrazine derivatives similar to this compound. The findings highlighted potent activity against various bacterial strains, supporting further development for therapeutic applications in infectious diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine | Structure | Antimicrobial |
| 1-(4-{[(3-Methylpyridin-2-yloxy)methyl]piperidin-1-yl})pyrazine | Structure | Potential anti-inflammatory |
| Imidazo[1,5-a]pyrazines | Structure | Phosphodiesterase inhibitors |
Q & A
Q. How to elucidate the mechanism of action for novel biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
